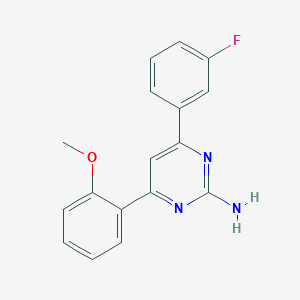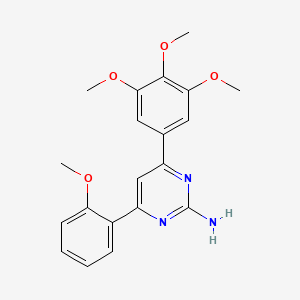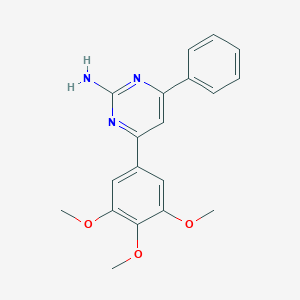
4,6-Bis(3-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(3-methylphenyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of two 3-methylphenyl groups attached to the pyrimidine ring at positions 4 and 6, with an amino group at position 2.
Mechanism of Action
Target of Action
The primary targets of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine are Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are the causative agents of sleeping sickness and malaria, respectively . Another potential target is Aurora kinase A (AURKA) , a serine/threonine protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it has been shown to inhibit the activity of AURKA, reducing its phosphorylation at Thr283 .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the G2/M phase . This disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
One derivative of the compound has been shown to have good plasma stability and low risk of drug-drug interactions .
Result of Action
The inhibition of AURKA by this compound leads to a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . The compound’s effects on Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 include antitrypanosomal and antiplasmodial activities .
Preparation Methods
The synthesis of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4,6-Bis(3-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups present.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Bis(3-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
4,6-Bis(3-methylphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
Cytosine, Thymine, and Uracil: These are naturally occurring pyrimidines found in DNA and RNA.
Methotrexate: An anticancer drug that also contains a pyrimidine ring.
Minoxidil: A hair growth stimulant with a pyrimidine core. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4,6-bis(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-5-3-7-14(9-12)16-11-17(21-18(19)20-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQZQDCHDUKYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














